1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide
Overview
Description
“1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide” is a compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound is of interest in the field of medicinal chemistry due to the versatility and biological activity of the pyrrolidine scaffold .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring attached to a pyrimidine ring via a carboxamide group . The InChI code for this compound is1S/C9H11ClN4O/c10-7-4-8(13-5-12-7)14-3-1-2-6(14)9(11)15/h4-6H,1-3H2,(H2,11,15)
. Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 226.67 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of pyridothienopyrimidines and pyridothienotriazines involves the reaction of certain carboxamides with various reagents, leading to compounds with potential antimicrobial activities. For example, Abdel-rahman et al. (2002) synthesized a series of compounds by reacting 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides with triethyl orthoformate or nitrous acid, among other reactions, to produce compounds with in vitro antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Anticancer and Anti-Inflammatory Agents
Compounds derived from pyrimidine analogs have been evaluated for their anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives were synthesized and shown to possess anticancer and anti-5-lipoxygenase activities, indicating their potential as therapeutic agents (Rahmouni et al., 2016). Additionally, a specific pyrimidine nucleoside has been identified as an anti-inflammatory agent useful in the treatment of adjuvant-induced arthritis (Rajeswaran & Srikrishnan, 2008).
Plant Growth Stimulation
Derivatives of pyrimidines have also been investigated for their ability to stimulate plant growth. Pivazyan et al. (2019) synthesized a series of derivatives containing a pyrimidine fragment, which showed a pronounced effect in stimulating plant growth, with results indicating 65–87% stimulation relative to a known plant growth hormone, heteroauxin (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Antiviral and Antitubercular Activities
Some pyrimidine derivatives have shown promise in antiviral and antitubercular studies. Chandrashekaraiah et al. (2014) developed azetidinone analogues derived from pyrimidine and tested them for antimicrobial and antitubercular activities, demonstrating potential therapeutic applications (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Future Directions
The pyrrolidine scaffold in “1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide” is a versatile structure in medicinal chemistry, and there is ongoing research into new compounds with this scaffold . Future directions may include the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O/c10-7-4-8(13-5-12-7)14-3-1-2-6(14)9(11)15/h4-6H,1-3H2,(H2,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJVRTCVLOIIOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC(=NC=N2)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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